

4-Chloro-7-nitroquinazoline chemical properties and structure

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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinazoline

Cat. No.: B027136

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An In-depth Technical Guide to **4-Chloro-7-nitroquinazoline**: Chemical Properties, Structure, and Applications

Introduction

4-Chloro-7-nitroquinazoline is a substituted quinazoline derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The quinazoline scaffold is a prominent feature in numerous molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the 7-position makes this compound a versatile building block, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for **4-Chloro-7-nitroquinazoline** are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₄ ClN ₃ O ₂	[2]
Molecular Weight	209.59 g/mol	[3]
Melting Point	148-149 °C	[4]
Boiling Point	380.0 ± 22.0 °C at 760 mmHg	[4]
Appearance	Yellow solid	[5]
Storage	Inert atmosphere, 2-8°C	[3]

Structural Identifiers

Identifier	Value	Reference
IUPAC Name	4-chloro-7-nitroquinazoline	[2]
CAS Number	19815-17-9	[6]
SMILES	<chem>C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl</chem>	[2]
InChI	InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H	[2]
InChIKey	CCCGYXZEVXWXAU-UHFFFAOYSA-N	[2]

Synthesis and Reactivity

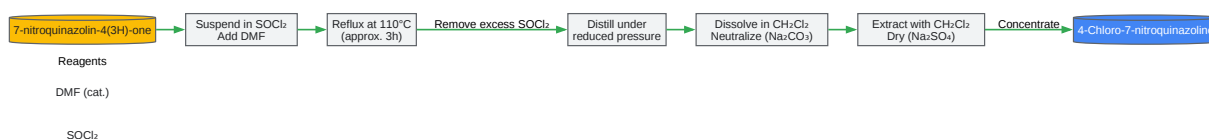
Synthesis Protocol

4-Chloro-7-nitroquinazoline is typically synthesized from 7-nitroquinazolin-4(3H)-one through a chlorination reaction. The following protocol details a general and effective method.[6]

Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Anhydrous benzene, Sodium carbonate (Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

Experimental Procedure:

- Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (approximately 3 drops).[6]
- Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution becomes clear.[6]
- Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene to the residue and distill again under reduced pressure.[6]
- Work-up: Dissolve the crude product in dichloromethane (CH₂Cl₂).[6]
- Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate (Na₂CO₃) solution.[6]
- Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄).[6]
- Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, **4-chloro-7-nitroquinazoline**. [6]



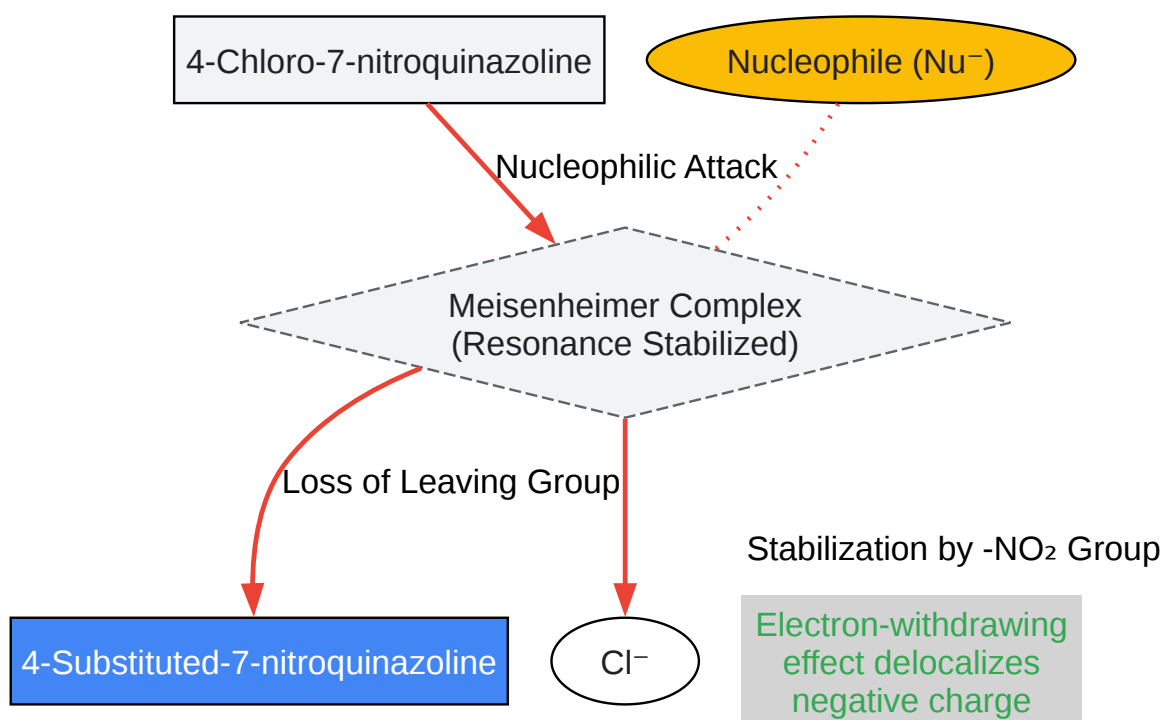
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General synthesis workflow for **4-Chloro-7-nitroquinazoline**.

Reactivity

The reactivity of **4-chloro-7-nitroquinazoline** is dominated by nucleophilic aromatic substitution (S_NAr) at the 4-position. The chlorine atom is an effective leaving group, and the quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.

The position of the nitro group is critical. In **4-chloro-7-nitroquinazoline**, the nitro group is in the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex formed during the S_NAr reaction. This stabilization lowers the activation energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles (e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more complex molecules.[7]



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Logical diagram of S_NAr reactivity.

Spectroscopic Data

Full spectral characterization is crucial for confirming the identity and purity of **4-Chloro-7-nitroquinazoline**. While a complete dataset for this specific molecule is not readily available in all public literature, data for closely related analogs like 4,7-dichloro-6-nitroquinazoline provides a valuable reference for expected spectral features.[\[8\]](#)[\[9\]](#)

Spectroscopy	Expected Features
^1H NMR	Aromatic protons would appear as singlets and doublets in the downfield region (typically δ 8.0-9.5 ppm), characteristic of the electron-deficient quinazoline ring system. For the related 4,7-dichloro-6-nitroquinazoline, signals are observed at δ 9.18 (s, 1H), 8.76 (s, 1H), and 8.30 (s, 1H) in CDCl_3 . [8]
^{13}C NMR	Carbon signals for the quinazoline core are expected in the aromatic region (δ 120-165 ppm). For 4,7-dichloro-6-nitroquinazoline, key signals appear at δ 163.6 (C-4), 156.9 (C-2), and 151.6 (C-8a). [8]
IR (KBr, cm^{-1})	Characteristic peaks would include C=N stretching (around $1610\text{-}1726\text{ cm}^{-1}$), C=C aromatic stretching (around 1546 cm^{-1}), and strong asymmetric and symmetric stretches for the NO_2 group (around 1527 and 1323 cm^{-1} respectively). [8]
Mass Spec (ESI $^+$)	The mass spectrum would show a prominent molecular ion peak $[\text{M}+\text{H}]^+$. For 4-chloro-7-nitroquinazoline, this would be expected at $m/z \approx 210.0$, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

4-Chloro-7-nitroquinazoline and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline, are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[8][11]

Key Applications:

- **Precursor to Tyrosine Kinase Inhibitors:** Quinazoline derivatives are the core scaffold for several FDA-approved TKIs like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[12]
- **Afatinib Synthesis:** The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily displaced by an aniline derivative in a crucial step of the total synthesis.
- **Scaffold for Novel Drug Discovery:** The reactivity of the 4-chloro position allows for the introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel compounds. Researchers can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]

Conclusion

4-Chloro-7-nitroquinazoline is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its importance is firmly established in the field of medicinal chemistry, particularly as a foundational element for the synthesis of advanced anticancer agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic substitution ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols is essential for scientists aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

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